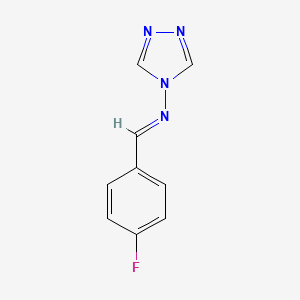

1,2,4-Triazole, 4-(4-fluorobenzylidenamino)-

Vue d'ensemble

Description

1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- is a compound belonging to the class of 1,2,4-triazoles, which are known for their versatile chemical properties and significant biological activities. The incorporation of a fluorobenzylidenamino group enhances its potential for various applications in medicinal chemistry, agrochemicals, and materials science .

Méthodes De Préparation

The synthesis of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- typically involves the reaction of 4-amino-1,2,4-triazole with 4-fluorobenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid, which facilitates the formation of the Schiff base . The general reaction scheme is as follows:

4-amino-1,2,4-triazole+4-fluorobenzaldehydeAcOH1,2,4-Triazole, 4-(4-fluorobenzylidenamino)-

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .

Analyse Des Réactions Chimiques

1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like ethanol or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

The applications of 1,2,4-triazole derivatives are diverse, with notable uses in medicinal chemistry, technological applications, and as building blocks for biologically active compounds . Specifically, 1,2,4-triazole derivatives have demonstrated potent and selective anticancer activity .

Scientific Research Applications

- Anticancer activity Certain 1,2,4-triazole derivatives and their conjugates have exhibited anticancer activity against pediatric brain tumor cell lines CHLA-200 and SJGBM2 . In one study, three novel 1,2,4-triazole derivatives were synthesized: 4-(4-fluorobenzylidenamino)-3-hydrazino-5-mercapto-1,2,4-triazole (4FBAHMT, 2a ), 4-(3,4,5-trimethoxybenzylidenamino)-3-hydrazino-5-mercapto-1,2,4-triazole (TMOBAHMT, 2b ), and 4-(4-benzyloxy-2-methyloxbenzylidenamino)-3-hydrazino-5-mercapto-1,2,4-triazole (4BO2MOBAHMT, 2c ) .

- Target-specific anticancer drugs Fluorescent 1,2,4-triazole–peptide conjugates have been developed for target-specific anticancer drugs . The in vitro efficacy of these conjugates was tested against pediatric brain tumor cell lines (CHLA-200 & SJGBM2) and a human embryonic kidney cell line (HEK293) . The conjugates showed higher selectivity and cytotoxicity compared to temozolomide (TM), a control drug, against both cell lines. Furthermore, quantum-sized conjugates were nontoxic to the normal embryonic kidney cell line (HEK 293) .

- Antibacterial agents Triazole derivatives have significant antibacterial activity . For example, 4-amino-5-aryl-4 H-1,2,4-triazole derivatives were synthesized and screened for in vitro antibacterial properties against E. coli, B. subtilis, P. aeruginosa, and P. fluoroscens . One compound with a 4-trichloromethyl group attached to the phenyl ring at the 3-position of triazole showed the highest antibacterial activity, equivalent to ceftriaxone .

Data Table: Docking Scores of 1,2,4-Triazole Derivatives

The following table shows docking scores of 1,2,4-triazole derivatives (2a –c ) and their conjugates as a result of interactions with αvβ6 integrin.

| Entry | Abbreviation (Schiff base) | Docking Score | Entry | Abbreviation (Conjugate) | Docking Score |

|---|---|---|---|---|---|

| 2a | 4FBHAMT | –12.50 | 4a | LC-CNP-4FBHAMT | –19.50 |

| 2b | TMOBAHMT | –12.49 | 4b | LC-CNP-TMOBAHMT | –18.06 |

| 2c | 4BO2MOBAHMT | –12.98 | 4c | LC-CNP-4BO2MOBAHMT | –19.74 |

| TM | –11.64 | ||||

| CNPs | –10.34 | ||||

| LC | –10.6 |

Other Applications

Mécanisme D'action

The mechanism of action of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death .

Comparaison Avec Des Composés Similaires

1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- can be compared with other similar compounds, such as:

1,2,4-Triazole: The parent compound, which lacks the fluorobenzylidenamino group, has a broader range of applications but may exhibit lower specificity.

4-(4-chlorobenzylidenamino)-1,2,4-triazole: This compound has a similar structure but with a chlorine atom instead of fluorine, which can affect its biological activity and chemical reactivity.

4-(4-methylbenzylidenamino)-1,2,4-triazole: The presence of a methyl group instead of fluorine can lead to differences in lipophilicity and biological activity.

The uniqueness of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- lies in the presence of the fluorine atom, which enhances its lipophilicity and biological activity .

Activité Biologique

1,2,4-Triazoles are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 1,2,4-triazole, 4-(4-fluorobenzylidenamino)- stands out for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are recognized for their varied pharmacological profiles including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The structural diversity of these compounds allows for modulation of their biological activity through different substituents and functional groups.

The biological activity of 1,2,4-triazole derivatives often involves interaction with specific biological targets. For instance:

- Anticancer Activity : Many triazole derivatives exhibit anticancer effects by inhibiting key enzymes involved in tumor growth and proliferation. The compound 1,2,4-triazole, 4-(4-fluorobenzylidenamino)- has shown promising results in targeting cancer cell lines through mechanisms that may include apoptosis induction and cell cycle arrest.

- Antibacterial Activity : Studies indicate that triazole derivatives can disrupt bacterial cell wall synthesis or inhibit bacterial enzymes essential for survival. This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Studies

Recent research focused on the synthesis and evaluation of 1,2,4-triazole derivatives has highlighted their potential as anticancer agents. For example:

- A study synthesized several triazole-peptide conjugates and evaluated their efficacy against pediatric brain tumor cell lines (CHLA-200 & SJGBM2). The results indicated that these conjugates exhibited selective cytotoxicity compared to standard treatments like temozolomide .

Antibacterial Studies

The antibacterial properties of 1,2,4-triazole derivatives have also been extensively studied. A notable investigation reported that certain derivatives displayed significant inhibitory activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 5 µg/mL |

| 2 | B. subtilis | 10 µg/mL |

| 3 | P. aeruginosa | 15 µg/mL |

This table illustrates the effectiveness of selected triazole derivatives against common pathogens .

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that the triazole derivative significantly inhibited the proliferation of cancer cells through apoptosis pathways. The compound's ability to induce cell death was linked to its interaction with specific molecular targets involved in cancer progression .

Case Study 2: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria. Results indicated that certain modifications to the triazole structure enhanced antibacterial activity significantly compared to traditional antibiotics .

Propriétés

IUPAC Name |

(E)-1-(4-fluorophenyl)-N-(1,2,4-triazol-4-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4/c10-9-3-1-8(2-4-9)5-13-14-6-11-12-7-14/h1-7H/b13-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAZKJYZXLBFPA-WLRTZDKTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NN2C=NN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/N2C=NN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19015-63-5 | |

| Record name | 4-(4-FLUOROBENZYLIDENEAMINO)-4H-1,2,4-TRIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.